molecular formula C20H24N2O3 B1244453 Echitamidine

Echitamidine

Cat. No. B1244453
M. Wt: 340.4 g/mol
InChI Key: DWLJVOJBWLYMJO-AXRAJECPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Echitamidine is a monoterpenoid indole alkaloid.

Scientific Research Applications

1. Alkaloid Composition and Potential Uses

Echitamidine, as an indole alkaloid, was identified in the bark of Alstonia scholaris. This discovery expands our knowledge of the alkaloid composition of A. scholaris and opens potential avenues for exploring its pharmacological properties (Salim, Garson, & Craik, 2004).

2. Synthesis for Research and Therapeutic Applications

The first enantioselective total syntheses of echitamidine have been achieved, allowing for further exploration of its therapeutic potential and facilitating research into its pharmacological effects (Teijaro et al., 2015).

3. Cancer Research

Echitamidine has been evaluated in biochemical assays focused on ATP-binding cassette (ABC) efflux pumps in multidrug-resistant cancers. This research indicates that echitamidine could be a potential lead candidate for developing modulators of ABC efflux pumps, particularly in the context of cancer treatment (Teijaro et al., 2014).

4. Anticataract Activity

Studies have shown that echitamidine possesses potential anticataract activity. This was observed in an in vitro cataract prevention study using a glucose-induced cataract model, where echitamidine treatment resulted in favorable biochemical changes in the lens, suggesting its possible use in cataract prevention or treatment (Jagannatha & Harikiran, 2015).

5. Ethnobotanical and Pharmacological Importance

Echitamidine is part of the pharmacologically active compounds found in Alstonia boonei, a plant used traditionally for its antimalarial, aphrodisiac, antidiabetic, antimicrobial, and antipyretic activities. The presence of echitamidine contributes to the plant's overall medicinal properties, highlighting its ethnobotanical significance (Adotey et al., 2012).

properties

Product Name

Echitamidine

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

methyl (1R,11S,12S,17S)-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H24N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,11-13,16,21,23H,7-10H2,1-2H3/t11-,12-,13-,16-,20+/m0/s1

InChI Key

DWLJVOJBWLYMJO-AXRAJECPSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC)O

Canonical SMILES

CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echitamidine
Reactant of Route 2
Echitamidine
Reactant of Route 3
Echitamidine
Reactant of Route 4
Echitamidine
Reactant of Route 5
Reactant of Route 5
Echitamidine
Reactant of Route 6
Echitamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.